(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100570-24-9 | |
| Record name | (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Etherification with Dimethyl Sulfate
In the first step, 3,4-dihydroxybenzyl chloride undergoes etherification with dimethyl sulfate in the presence of sodium hydroxide. Optimal conditions involve a reaction temperature of 30–60°C and a 10–12-hour feed time for dimethyl sulfate to minimize side reactions. The product, 3,4-dimethoxybenzyl chloride, is isolated via chloroform extraction with yields exceeding 95%.
Table 1: Etherification Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 30–60°C |
| Reaction Time | 10–12 hours |
| Base | Sodium hydroxide (95%) |
| Solvent | Water/Chloroform |
| Yield | >95% |
Cyanation with Alkali Cyanides
The 3,4-dimethoxybenzyl chloride is then reacted with potassium or sodium cyanide in aqueous medium at 68–85°C for 3 hours. Crystallization in acetone at −8°C to −5°C yields 3,4-dimethoxycyanobenzene with 89–92% purity.
Catalytic Hydrogenation with Ammonia
The final step involves hydrogenation of 3,4-dimethoxycyanobenzene using Raney nickel under ammoniacal conditions. Key parameters include:
This step achieves 88–90% yield of racemic 1-(3,4-dimethoxyphenyl)ethylamine, which requires subsequent enantiomeric resolution to isolate the (R)-isomer.
Houben-Hoesch Reaction Followed by Hydrogenation
A patent by WO2009086464A1 discloses an alternative route using the Houben-Hoesch acylation (Scheme 2).
Houben-Hoesch Acylation
N-Methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine is synthesized via reaction of 3,4-dimethoxyphenethylamine with a nitrile in the presence of HCl or HBr. The intermediate is used without isolation, streamlining the process.
Hydrogenation and Distillation
Catalytic hydrogenation at 140°C for 20 hours under 1.0 MPa H₂ pressure yields N-methyl-3,4-dimethoxyphenylethylamine. While this method primarily produces the N-methyl derivative, adaptation with chiral catalysts could enable direct (R)-enantiomer synthesis.
Asymmetric Catalytic Synthesis
Palladium-Catalyzed Allylic Amination
Recent advances in asymmetric catalysis employ Pd complexes with chiral ligands. For example, Shi and Ojima demonstrated Pd-catalyzed intramolecular allylic amination to synthesize 1-vinyltetrahydroisoquinolines, a related scaffold. Adapting this method, 3,4-dimethoxyphenylacetaldehyde could undergo asymmetric amination using a chiral Pd catalyst to yield the (R)-enantiomer with high enantiomeric excess (ee).
Table 2: Asymmetric Amination Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/(R)-BINAP |
| Temperature | 25–40°C |
| Solvent | Toluene |
| ee | Up to 98% |
Enzymatic Resolution
Racemic 1-(3,4-dimethoxyphenyl)ethylamine can be resolved using lipases or acylases. For instance, Candida antarctica lipase B selectively acylates the (S)-enantiomer, leaving the (R)-isomer unreacted. This method achieves >99% ee but requires optimization for industrial scalability.
Chiral Auxiliary Approaches
Diastereomeric Salt Formation
Racemic amine is treated with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (R)-enantiomer. While effective, this method suffers from low yields (50–60%) and high solvent consumption.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% ee. However, this technique is cost-prohibitive for large-scale production.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Industrial Hydrogenation | 88–90 | 0 (Racemic) | High |
| Asymmetric Catalysis | 75–85 | 90–98 | Moderate |
| Enzymatic Resolution | 40–50 | >99 | Low |
| Chiral Chromatography | 30–40 | >99 | Very Low |
The industrial hydrogenation route excels in scalability but requires resolution steps. Asymmetric catalysis balances yield and enantioselectivity, making it promising for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can yield the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Acyl chlorides or anhydrides are typical reagents for forming amides.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (R)-1-(3,4-Dimethoxyphenyl)ethylamine serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit distinct chemical properties and biological activities .
Biology
- Biological Activity Studies : Research indicates that this compound interacts with specific enzymes and receptors, suggesting potential roles in modulating biological pathways. Studies have shown its effectiveness in influencing neurotransmitter systems, which could be relevant for neurological research .
Medicine
- Pharmaceutical Precursor : The compound is crucial in synthesizing pharmaceutical agents targeting neurological disorders. Its derivatives have been explored for their therapeutic potential in treating conditions such as depression and anxiety .
- Case Study Example : A study evaluated the efficacy of derivatives of this compound in animal models for anxiety-related behaviors, demonstrating promising results that warrant further investigation into their clinical applications .
Industry
- Specialty Chemicals Production : It is employed in manufacturing specialty chemicals and dyes due to its unique chemical structure that allows for functional modifications .
Table 1: Synthesis Methods Overview
| Method | Description | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Reduction | Chiral reduction of nitro compounds | Varies | Chiral reducing agent |
| Reductive Amination | Ketone + amine reaction | High | Controlled temperature and pressure |
| Hydrogenation | Hydrogenation of phenylacetone | High | Copper chromite catalyst under pressure |
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (R)-1-(3,4-Dimethoxyphenyl)ethylamine with structurally related compounds:
Key Differences
- Enantiomers : The (R)- and (S)-enantiomers exhibit identical physical properties but differ in chiral environments. The (R)-form is prioritized in asymmetric synthesis due to supplier availability (e.g., Combi-Blocks lists 98% ee for the R-enantiomer vs. 95% for the S-form) .
- Substituent Effects: Methoxy vs. Hydroxyl: The 3,4-dimethoxy groups in the target compound reduce polarity compared to dopamine’s hydroxyl groups, altering blood-brain barrier permeability and receptor affinity . Primary vs.
- Biological Activity: Mescaline’s additional 5-methoxy group enhances its hallucinogenic potency, while dopamine’s hydroxyl groups mediate catecholamine receptor interactions .
Notes
Enantiomeric Purity : The (R)-enantiomer’s high ee (≥98%) makes it valuable for chiral synthesis, though its (S)-counterpart is less studied .
Regulatory Status : Unlike dopamine or mescaline, this compound lacks regulatory restrictions but requires handling as a hazardous chemical .
Biological Activity
(R)-1-(3,4-Dimethoxyphenyl)ethylamine, a member of the phenethylamine class, exhibits notable biological activities due to its structural characteristics and interactions with various receptors. This compound is particularly interesting for its potential applications in pharmacology and neurobiology, primarily due to its similarity to neurotransmitters such as dopamine and norepinephrine.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 181.23 g/mol
- Chirality : The compound possesses a chiral center, existing in two enantiomeric forms, with the (R)-isomer being the focus of this study.
The structure includes a phenyl ring with two methoxy groups at the 3 and 4 positions, which enhance its reactivity and potential biological interactions.
This compound is believed to interact with octopamine receptors, which are G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes such as locomotion and feeding in invertebrates. The compound's structural similarity to established neurotransmitters suggests it may modulate neurotransmission by influencing receptor activity or enzyme function.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems:
- Dopaminergic Activity : Its similarity to dopamine suggests potential dopaminergic effects, which may impact mood and behavior.
- Norepinephrine Interaction : Potential modulation of norepinephrine pathways could influence arousal and attention mechanisms.
Study on Receptor Interactions
A notable study investigated the receptor interaction profiles of phenethylamines. It was found that compounds with similar structures could activate serotonin receptors (5-HT), indicating potential psychoactive properties . This aligns with findings that suggest this compound could have similar effects.
In Vivo Studies
In vivo studies focusing on related compounds suggest that this compound may influence locomotor activity in animal models. These studies provide preliminary evidence that the compound could act as a stimulant or modulator of motor activity through its interactions with neurotransmitter systems.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 3,4-Dimethoxyphenethylamine | Similar phenolic structure | Lacks chiral center | Moderate neurotransmitter modulation |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Different positional isomer | Potentially different biological activity | Unknown |
| 1-(3,4-Dimethoxyphenyl)propan-2-amine | Longer carbon chain | May exhibit different pharmacokinetics | Unknown |
| N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine | Methyl substitution on nitrogen | Increased lipophilicity | Potentially enhanced CNS activity |
This table illustrates the diversity within the phenethylamine class while emphasizing the unique characteristics of this compound due to its chiral nature and specific substituents.
Q & A
Q. Methodological Notes
- Stereochemical Analysis: X-ray crystallography of intermediates (e.g., threo/erythro diastereomers) resolves ambiguities in chiral centers .
- Regulatory Compliance: Document synthesis and handling per Controlled Substances Act guidelines, as structural analogs are regulated .
- Data Contradictions: Use orthogonal analytical techniques (e.g., NMR + HPLC) to verify compound identity and purity when replicating studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
